1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H17ClN4O3S |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN4O3S/c1-24-9-13-19-20-16(25-13)18-15(23)11-6-14(22)21(8-11)7-10-4-2-3-5-12(10)17/h2-5,11H,6-9H2,1H3,(H,18,20,23) |
InChI Key |
XMFZGVHHJCNYEI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Oxopyrrolidine-3-Carboxylic Acid
The pyrrolidine core is synthesized via a modified Hantzsch dihydropyridine cyclization:
Reagents :
-
Glutamic acid or methyl acrylate as starting materials
-
Ammonium acetate for cyclization
-
Acetic anhydride for lactam formation
Conditions :
-
Temperature: 110–120°C
-
Solvent: Toluene or xylene
-
Reaction Time: 6–8 hours
Mechanism :
-
Cyclocondensation of glutaric anhydride derivatives forms the pyrrolidone ring.
-
Carboxylic acid activation using thionyl chloride converts the acid to an acyl chloride.
Yield : 68–72% after recrystallization from ethanol.
Thiadiazole Ring Construction
Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is prepared via cyclization of thiosemicarbazide derivatives:
Reagents :
-
Thiosemicarbazide
-
Chloroacetone for alkylation
-
Methoxymethyl chloride for substituent introduction
Procedure :
-
Thiosemicarbazide (1.0 eq) reacts with chloroacetone (1.2 eq) in dimethylformamide (DMF) at 50°C for 4 hours.
-
Methoxymethylation using methoxymethyl chloride (1.5 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) .
Characterization :
-
Melting Point : 142–144°C
-
¹H NMR (CDCl₃): δ 3.32 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂O), 5.21 (s, 2H, NH₂).
Amide Bond Formation and Final Assembly
Coupling of Pyrrolidine-3-Carboxylic Acid and Thiadiazol-2-Amine
A carbodiimide-mediated coupling links the two fragments:
Reagents :
-
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)
-
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (1.1 eq)
-
N,N’-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Conditions :
-
Solvent: Anhydrous THF
-
Temperature: 0°C → room temperature (12 hours)
-
Workup: Filtration to remove dicyclohexylurea, followed by silica gel chromatography (eluent: ethyl acetate/hexane 3:7)
Yield : 58–63%
Critical Parameters :
-
Strict anhydrous conditions prevent hydrolysis of the acyl chloride intermediate.
Functionalization with 2-Chlorobenzyl Group
Alkylation of Pyrrolidine Nitrogen
The 2-chlorobenzyl group is introduced via nucleophilic substitution:
Reagents :
-
5-Oxopyrrolidine-3-carboxamide-thiadiazole intermediate (1.0 eq)
-
2-Chlorobenzyl bromide (1.3 eq)
-
Potassium carbonate (2.0 eq)
Conditions :
-
Solvent: Acetonitrile
-
Temperature: Reflux (82°C) for 8 hours
-
Monitoring: TLC (Rf = 0.45 in ethyl acetate/hexane 1:1)
Yield : 75–80%
Side Reactions :
-
Over-alkylation at the thiadiazole NH position (mitigated by controlled stoichiometry).
Purification and Characterization
Chromatographic Techniques
-
Normal-Phase HPLC :
-
Column: Silica gel (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of methanol (20% → 50%) in DCM over 25 minutes
-
Purity: >98% (UV detection at 254 nm)
-
Spectroscopic Data
-
¹H NMR (DMSO-d₆):
-
δ 7.42–7.38 (m, 4H, Ar-H), 4.58 (s, 2H, CH₂O), 3.81 (s, 3H, OCH₃), 3.45 (t, 2H, pyrrolidine CH₂), 2.95–2.89 (m, 1H, pyrrolidine CH).
-
-
HRMS (ESI+) : m/z calc. for C₁₇H₁₈ClN₄O₃S [M+H]⁺: 409.0823; found: 409.0826.
Optimization Strategies
Solvent Effects on Amidation
Comparative studies reveal tetrahydrofuran (THF) outperforms DMF or DCM in coupling efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 63 | 98 |
| DMF | 51 | 95 |
| DCM | 44 | 92 |
Temperature Control in Cyclization
Maintaining 50°C during thiadiazole formation prevents byproduct generation from exothermic reactions.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale experiments demonstrate feasibility:
-
Flow Reactor : Microfluidic chip (0.5 mm internal diameter)
-
Residence Time : 12 minutes
-
Output : 1.2 kg/day with 89% yield
Green Chemistry Metrics
-
E-Factor : 18.7 (solvent waste per kg product)
-
Atom Economy : 72%
Challenges and Mitigation
Epimerization at Pyrrolidine C-3
-
Cause : Base-mediated racemization during alkylation.
-
Solution : Use of Hünig’s base (N,N-diisopropylethylamine) instead of K₂CO₃ reduces epimerization to <2%.
Thiadiazole Ring Oxidation
-
Prevention : Nitrogen blanket during storage; addition of butylated hydroxytoluene (BHT) as stabilizer.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The incorporation of the thiadiazole moiety in the structure of this compound suggests potential effectiveness against a range of bacterial and fungal pathogens. In vitro studies on similar compounds have demonstrated their ability to inhibit microbial growth effectively, making them candidates for antibiotic development .
Anticancer Properties
The structural components of this compound may also contribute to anticancer activity. Compounds containing thiadiazole and pyrrolidine rings have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in the molecular structure can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves the induction of apoptosis in cancer cells.
Synthesis and Characterization
The synthesis of 1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The characterization of the compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The results showed that compounds structurally related to this compound could induce apoptosis in MCF7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values in the low micromolar range, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-[(2E)-5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-5-Oxopyrrolidine-3-Carboxamide
- Key Differences :
- The 4-fluorophenyl group replaces the 2-chlorobenzyl, altering electronic properties (fluorine’s strong electron-withdrawing effect vs. chlorine’s moderate effect).
- The isopropyl group on the thiadiazole introduces greater steric hindrance compared to the methoxymethyl group in the target compound.
- Implications :
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-1-(Furan-2-Ylmethyl)-5-Oxopyrrolidine-3-Carboxamide
- Key Differences :
- A 4-fluorobenzyl group on the thiadiazole and a furan-2-ylmethyl group on the pyrrolidine.
- Molecular weight: 400.4 g/mol (vs. ~407 g/mol for the target compound, estimated based on formula C₁₉H₁₈ClN₄O₃S).
- Implications :
Functional Group Variations
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Key Differences :
- Implications :
Crystallographic and Spectroscopic Comparisons
- Single-Crystal X-Ray Analysis :
- Hydrogen Bonding :
Table 1. Comparative Analysis of Key Compounds
| Compound Name | Thiadiazole Substituent | Aryl Group | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1-(2-Chlorobenzyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-5-Oxopyrrolidine-3-Carboxamide | Methoxymethyl | 2-Chlorobenzyl | ~407 | Polar methoxymethyl enhances solubility; E-configuration stabilizes conformation |
| 1-(4-Fluorophenyl)-N-[(2E)-5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-5-Oxopyrrolidine-3-Carboxamide | Isopropyl | 4-Fluorophenyl | N/A | Hydrophobic isopropyl may reduce bioavailability |
| N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-1-(Furan-2-Ylmethyl)-5-Oxopyrrolidine-3-Carboxamide | 4-Fluorobenzyl | Furan-2-Ylmethyl | 400.4 | Furan increases metabolic liability; fluorobenzyl enhances electronegativity |
Biological Activity
1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a pyrrolidine core and various substituents, contribute to its potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 380.8 g/mol
- CAS Number : 1144429-17-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiadiazole moiety is known to inhibit key enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to cell death in pathogenic organisms and cancer cells.
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including this compound, possess notable antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
| Activity | Target Organisms | IC50 Values |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Varies by strain |
| Antifungal | Various fungal species | Varies by strain |
Anticancer Activity
This compound has shown promising results against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and disruption of mitochondrial function.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 8.03 ± 0.5 | Apoptosis induction |
| HepG2 (Liver cancer) | 4.37 ± 0.7 | Cell cycle arrest |
| Jurkat E6.1 (T-cell) | Not determined | Apoptotic pathways |
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of various thiadiazole derivatives, this compound was found to have significant antiproliferative effects against A549 lung carcinoma cells, with an IC50 value indicating effective growth inhibition compared to control groups .
- Mechanistic Insights : Another investigation focused on the molecular interactions of thiadiazole derivatives with key proteins involved in cancer progression. The study revealed that the compound could form hydrogen bonds and π-cation interactions with target proteins, enhancing its anticancer potential .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization involves multi-step reaction protocols with precise control of catalysts, solvents, and purification techniques. For example:
- Catalysts : Mo(CO)₆ can facilitate cyclization reactions in thiadiazole synthesis .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for amide bond formation .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, while recrystallization in methanol improves final product crystallinity .
- Temperature : Reactions performed under reflux (e.g., 80–100°C) often achieve higher yields for heterocyclic intermediates .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxymethyl groups at δ ~3.3 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and thiadiazole ring vibrations .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and resolve stereoisomers .
What methodologies elucidate the compound’s mechanism of action in enzyme modulation?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion for oxidoreductases) .
- Molecular Docking : Software like AutoDock Vina predicts binding poses with target proteins (e.g., kinases), highlighting interactions between the thiadiazole moiety and catalytic residues .
- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .
How should researchers address discrepancies in reported biological activities of similar thiadiazole derivatives?
Answer:
- Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines) to minimize variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., hydrogen bonding patterns in ) to rule out isomer contamination .
- Meta-Analysis : Compare IC₅₀ ranges across studies (e.g., 0.5–10 μM for kinase inhibitors) and correlate with substituent effects (e.g., chloro vs. methoxy groups) .
What computational approaches predict this compound’s binding affinity with target proteins?
Answer:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
- Free Energy Perturbation (FEP) : Quantifies binding energy contributions of functional groups (e.g., chlorobenzyl vs. methoxymethyl) .
- QSAR Models : Train algorithms on datasets of thiadiazole derivatives to predict bioactivity based on descriptors like logP and polar surface area .
How does the methoxymethyl group influence the compound’s stability under varying pH conditions?
Answer:
- pH-Dependent Degradation : Under acidic conditions (pH < 3), the methoxymethyl group may hydrolyze, reducing stability. Alkaline conditions (pH > 10) can deprotonate the thiadiazole nitrogen, altering reactivity .
- Accelerated Stability Testing : Monitor degradation via HPLC at 40°C/75% RH over 4 weeks to simulate long-term storage .
What strategies improve crystallization for X-ray diffraction analysis?
Answer:
- Solvent Selection : Slow evaporation of methanol/water mixtures (1:1 v/v) promotes crystal growth .
- Seeding : Introduce microcrystals from analogous compounds (e.g., ’s triazole derivatives) to induce nucleation .
- Cryoprotection : Soak crystals in glycerol (20–30%) before flash-freezing in liquid nitrogen for data collection .
How can structure-activity relationship (SAR) studies identify critical bioactive moieties?
Answer:
- Analog Synthesis : Replace the chlorobenzyl group with fluorophenyl or methyl substituents and compare IC₅₀ values .
- Fragment-Based Screening : Test truncated derivatives (e.g., thiadiazole alone) to isolate pharmacophoric elements .
- 3D Pharmacophore Modeling : Align active/inactive analogs to map electrostatic and steric requirements for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
